4-Isopropylamino-3-nitro-benzoic acid methyl ester
Overview
Description
4-Isopropylamino-3-nitro-benzoic acid methyl ester is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is known for its unique chemical structure, which includes an isopropylamino group and a nitro group attached to a benzoic acid methyl ester backbone . It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-Isopropylamino-3-nitro-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method involves the reaction of 4-isopropylamino-3-nitrobenzoic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This reaction is carried out under mild conditions and yields the desired methyl ester in good to excellent yields . Industrial production methods may involve similar esterification processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Isopropylamino-3-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isopropylamino-3-nitro-benzoic acid methyl ester is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropylamino-3-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Isopropylamino-3-nitro-benzoic acid methyl ester can be compared with other similar compounds, such as:
4-Methylamino-3-nitrobenzoic acid methyl ester: Similar structure but with a methylamino group instead of an isopropylamino group.
4-Amino-3-nitrobenzoic acid methyl ester: Lacks the isopropyl group, resulting in different chemical properties.
4-Isopropylamino-3-nitrobenzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-nitro-4-(propan-2-ylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)12-9-5-4-8(11(14)17-3)6-10(9)13(15)16/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBFIMHBQVKQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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